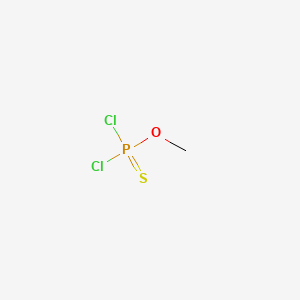

![molecular formula C30H48O2 B1606989 (2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal CAS No. 96574-03-7](/img/structure/B1606989.png)

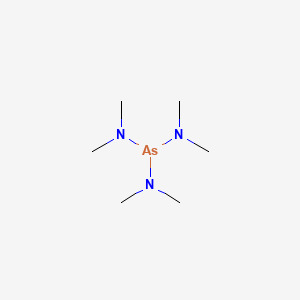

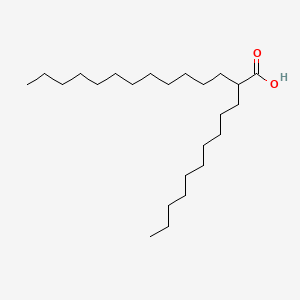

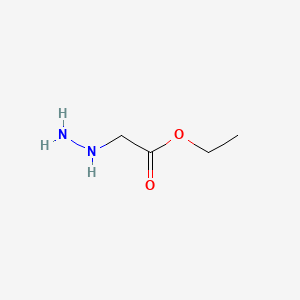

(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3beta-Hydroxy-lanosta-8,24-dien-21-al is a triterpenoid.

(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-hept-5-enal is a natural product found in Inonotus obliquus with data available.

Applications De Recherche Scientifique

Structural Analysis and Characterization

Research on similar compounds emphasizes the significance of structural analysis for understanding their properties and potential applications. For instance, studies have focused on the crystal structures of similar steroidal compounds, revealing how molecular configurations influence their behavior and interactions. The detailed analysis of these compounds, including their conformations and hydrogen bonding patterns, contributes valuable insights into their potential utility in scientific research (Zhang et al., 2012; Hussain, Rehman, & Parvez, 2010).

Medicinal Chemistry and Drug Design

Steroidal compounds, closely related to the mentioned chemical, have been explored for their potential in medicinal chemistry, particularly in drug design. The synthesis and structural elucidation of bioactive derivatives from natural sources highlight the therapeutic potential of these molecules. Research into their antimicrobial, antifungal, and anticancer activities is a testament to their versatility and potential in developing new therapeutic agents (Shaheen, Ali, Rosario, & Shah, 2014).

Environmental Toxicology

Research into similar compounds also touches on environmental toxicology, investigating the toxicity of hydroxylated alkyl-phenanthrenes to aquatic life. This research can inform the environmental impact assessments of chemical spills or releases, providing crucial data on the potential harm to ecosystems and suggesting mitigation strategies (Fallahtafti et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 3beta-Hydroxylanosta-8,24-diene-21-al is the process of tumor promotion . This compound, a lanostane-type triterpene, has been found to inhibit tumor promotion, thereby reducing the incidence of papillomas in mice .

Mode of Action

The exact mode of action of 3beta-Hydroxylanosta-8,24-diene-21-al It is known that it interacts with the process of tumor promotion, leading to a decrease in the incidence of papillomas in mice . This suggests that it may interfere with the signaling pathways involved in tumor promotion.

Biochemical Pathways

The specific biochemical pathways affected by 3beta-Hydroxylanosta-8,24-diene-21-al Given its inhibitory effect on tumor promotion, it is likely that it affects pathways involved in cell proliferation and apoptosis .

Result of Action

The primary result of the action of 3beta-Hydroxylanosta-8,24-diene-21-al is a reduction in the incidence of papillomas in mice . This suggests that it has a protective effect against tumor promotion.

Analyse Biochimique

Biochemical Properties

It is known that this compound may have cancer cell growth inhibitory activity against P388, HL-60, L1210 and KB cell lines .

Cellular Effects

Its potential inhibitory activity against cancer cell growth suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Propriétés

| 96574-03-7 | |

Formule moléculaire |

C30H48O2 |

Poids moléculaire |

440.7 g/mol |

Nom IUPAC |

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal |

InChI |

InChI=1S/C30H48O2/c1-20(2)9-8-10-21(19-31)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,19,21-22,25-26,32H,8,10-18H2,1-7H3/t21-,22+,25-,26-,28+,29+,30-/m0/s1 |

Clé InChI |

BDXXTCGLJBYHHM-ILLHTMCHSA-N |

SMILES isomérique |

CC(=CCC[C@@H](C=O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C |

SMILES |

CC(=CCCC(C=O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C |

SMILES canonique |

CC(=CCCC(C=O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.